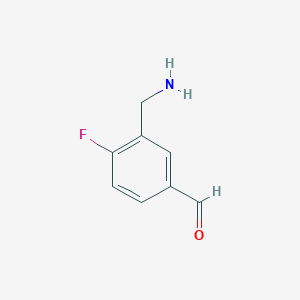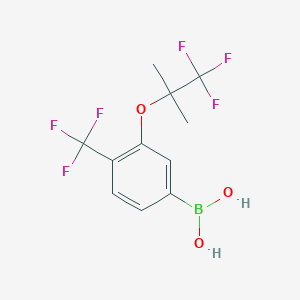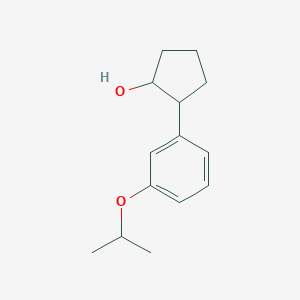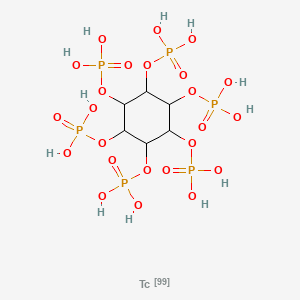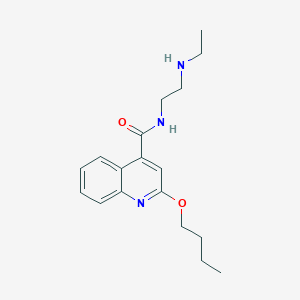
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted pyridines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include halogenation, nitration, and amination reactions under controlled conditions. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and cost-effective methods. This may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts. The purification of the final product is achieved through techniques such as crystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups may yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinamine derivatives: Compounds with similar core structures but different substituents.
Halogenated aromatic amines: Compounds with halogen atoms attached to aromatic rings.
Nitro-substituted aromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
79614-83-8 |
|---|---|
Molekularformel |
C13H3BrCl2F6N4O4 |
Molekulargewicht |
544.0 g/mol |
IUPAC-Name |
5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H3BrCl2F6N4O4/c14-5-1-4(13(20,21)22)11(24-10(5)16)23-8-6(25(27)28)2-3(12(17,18)19)7(15)9(8)26(29)30/h1-2H,(H,23,24) |
InChI-Schlüssel |
QTXZYQVNTBTNHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=NC(=C(C=C2C(F)(F)F)Br)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


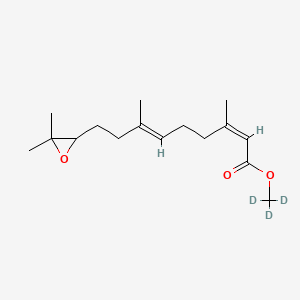
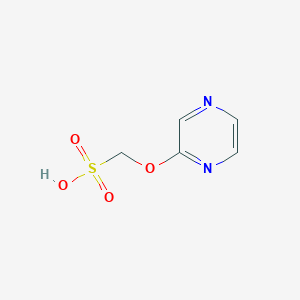
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
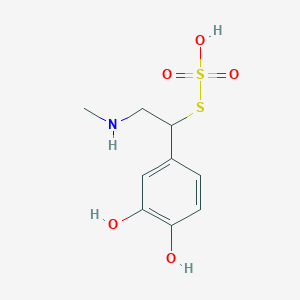
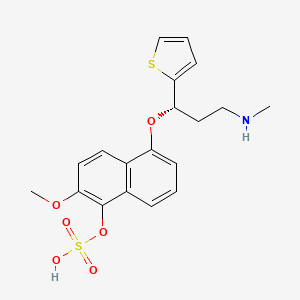

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
